venturicidin
Description
Initial Isolation from Streptomyces spp. and Early Structural Characterization
The venturicidin family traces its origins to 1961, when Glaxo Laboratories first isolated antifungal compounds from soil-derived Streptomyces strains. Early chromatographic analyses revealed two primary components: a polar fraction (later named this compound A) and a less polar analog (this compound B). Initial structural characterization relied on thin-layer chromatography (TLC) and ultraviolet (UV) profiling, which showed identical Rf values (0.55 in benzene-acetone 3:1) for both components, complicating differentiation.
Key milestones in early structural studies include:
- Molecular Weight Determination : Low-resolution mass spectrometry identified this compound A (C41H67NO11, 749 Da) and B (C40H66O10, 706 Da).
- Sugar Moiety Identification : Hydrolysis experiments revealed a 2,6-dideoxy-β-D-arabino-hexopyranosyl group in both congeners.
- Lactone Core Confirmation : Nuclear magnetic resonance (NMR) spectra confirmed a 20-membered macrolactone scaffold with polyketide-derived branching.
Early biological assays demonstrated potent antifungal activity against Venturia inaequalis (apple scab pathogen) and Pyricularia oryzae (rice blast fungus), driving agricultural interest.
Taxonomic Revisions and Nomenclature: Aabomycins vs. Venturicidins
A protracted nomenclature conflict emerged in 1969 when Japanese researchers reported "aabomycin A" from Streptomyces sp. No. 325-17, initially proposed as a novel antifungal macrolide. However, high-performance liquid chromatography (HPLC) reanalysis in 1990 revealed aabomycin A as a 3:1 mixture of two compounds:
| Component | Retention Time (min) | Identity | Molecular Formula |
|---|---|---|---|
| Aabomycin A1 | 62.4 | This compound A | C41H67NO11 |
| Aabomycin A2 | 53.2 | This compound B | C40H66O10 |
This taxonomic revision unified the literature, with this compound A/B becoming the accepted nomenclature. The distinction arises from:
Chronological Overview of Congener Discoveries (Venturicidins A–F)
The this compound family expanded through targeted mining of Streptomyces strains from extreme environments:
Table 1: this compound Congeners and Discovery Timeline
This compound C marked a significant advance, isolated from Streptomyces TS-2-2 near Kentucky coal mine vents. Its C-24 ethyl group (vs. methyl in A/B) was confirmed via HR-MS (Δm/z +14) and NOESY correlations.
Venturicidins D–F emerged from genome-guided discovery in Streptomyces NRRL S-4, featuring:
- This compound D : Additional hydroxylation at C-17.
- This compound E : 9,10-epoxide within the lactone core.
- This compound F : O-acetylation at the sugar C-4".
Biosynthetic gene cluster (BGC) analysis revealed a type I polyketide synthase (PKS) with glycosyltransferase modules, explaining the conserved macrolide-glycoside architecture.
Table 2: Structural Comparison of Venturicidins A–C
| Feature | This compound A | This compound B | This compound C |
|---|---|---|---|
| Molecular Formula | C41H67NO11 | C40H66O10 | C42H69NO11 |
| Sugar C-30 Substituent | -NHCO | -OH | -NHCO |
| Lactone C-24 Group | Methyl | Methyl | Ethyl |
| Aglycone Oxygenation | 3 hydroxyls | 3 hydroxyls | 4 hydroxyls |
Data synthesized from .
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOYQVOQUWWSAB-KEXSXYLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-72-6 | |
| Record name | Venturicidin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VENTURICIDIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Strain Selection and Inoculum Preparation
Large-Scale Fermentation Parameters
Large-scale fermentation employs 1L Erlenmeyer flasks containing 500 mL of millet medium, incubated at 28°C for 7 days with continuous shaking (170 rpm). The millet medium, composed of crushed millet grains and distilled water, provides a nutrient-rich environment that enhances secondary metabolite synthesis. Comparative studies indicate that millet media yield approximately 30 g of crude extract per 100 L of culture broth, surpassing yields from synthetic media by 40–60%.
Table 1: Fermentation Media Composition and Yields
| Medium Type | Key Components | Incubation Time | Yield (Crude Extract/100 L) |
|---|---|---|---|
| Millet Medium | Crushed millet, H₂O | 7 days | 30 g |
| ISP4 Liquid Medium | Soluble starch, K₂HPO₄ | 7 days | 18 g |
| Synthetic Broth | Glucose, NH₄NO₃ | 7 days | 12 g |
Extraction Techniques and Solvent Systems
Post-fermentation, this compound is extracted from the culture broth using organic solvents. The process begins with centrifugation (8,000 rpm, 30 minutes) to separate mycelia from the supernatant. The cell-free broth is then concentrated via rotary evaporation at 40°C, reducing the volume by 90–95% prior to solvent extraction.
Solvent Selection and Efficiency
Chloroform emerges as the preferred solvent due to its high partition coefficient for this compound. Sequential liquid-liquid extraction with chloroform (1:1 v/v, five repetitions) achieves >85% recovery of this compound from aqueous phases. Methanol and dimethyl formamide (DMF) are alternatives for solubilizing this compound A, though they require subsequent purification to remove polar impurities.
Table 2: Solvent Efficiency in this compound Extraction
| Solvent | Extraction Efficiency (%) | Purity (Crude Extract) |
|---|---|---|
| Chloroform | 85–90 | 60–70% |
| Ethyl Acetate | 70–75 | 50–55% |
| Methanol | 65–70 | 40–45% |
Purification Strategies Using Chromatographic Methods
Crude extracts undergo multi-step chromatography to isolate this compound congeners (A, B, and C). Silica gel chromatography is the cornerstone of purification, with elution systems tailored to separate structurally similar macrolides.
Silica Gel Column Chromatography
The crude extract is adsorbed onto silica gel (80–100 mesh) and loaded onto a column (200 mm × 900 mm) packed with 200–300 mesh silica. Gradient elution with chloroform-methanol mixtures (100:1 to 1:1 v/v) separates this compound A (eluted at 20:1) and this compound C (eluted at 10:1). this compound B, a less polar analog, elutes earlier in the gradient (60:1).
High-Performance Liquid Chromatography (HPLC)
Final polishing of this compound fractions is achieved via reverse-phase HPLC using C18 columns and acetonitrile-water gradients. This step enhances purity to >95%, as verified by UV detection at 254 nm.
Table 3: Chromatographic Conditions for this compound Purification
| Step | Stationary Phase | Mobile Phase | Target Congener |
|---|---|---|---|
| Primary Column | Silica Gel | CHCl₃:MeOH (20:1) | This compound A |
| Secondary Column | Silica Gel | CHCl₃:MeOH (10:1) | This compound C |
| Final Polishing | C18 HPLC Column | Acetonitrile:H₂O (70:30) | All Congeners |
Characterization and Quality Control of this compound Preparations
Structural elucidation of this compound relies on spectroscopic techniques, including NMR and high-resolution mass spectrometry (HR-MS). This compound A (C₄₁H₆₇NO₁₁, MW 750) exhibits characteristic ¹H-NMR signals at δ 5.30 (H-9, d, J = 15 Hz) and δ 4.85 (H-11, m), confirming its macrolide骨架. HR-ESI-MS of this compound C (C₄₂H₆₉NO₁₁) shows a sodium adduct at m/z 786.4799 [M + Na]⁺, with a diagnostic fragment at m/z 555.4067 corresponding to aglycone loss.
Biological Activity Validation
Potency is assessed via antimicrobial assays against Staphylococcus aureus and Candida albicans, with this compound A displaying MIC values of 2–4 μg/mL. Mitochondrial membrane potential assays in Trypanosoma brucei further validate its bioactivity, with EC₅₀ values of 0.8 μM .
Chemical Reactions Analysis
Types of Reactions: Venturicidins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize venturicidins.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the venturicidin structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various analogs of venturicidins with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Antifungal Applications
Venturicidin A has demonstrated significant antifungal properties, making it a candidate for controlling various fungal pathogens.
- Mechanism of Action : The compound inhibits ATP synthase, leading to disrupted energy production in fungi. This inhibition results in reduced virulence and growth of fungal pathogens .
-
Target Fungi :
- Botrytis cinerea : this compound A effectively inhibits spore germination and germ tube elongation, crucial for the pathogen's lifecycle .
- Fusarium graminearum : The compound suppresses deoxynivalenol production, impairing the virulence of this pathogen .
- Erysiphe species : It protects plants from infections caused by Erysiphe graminis and Erysiphe cichoracearum, among others .
| Fungal Pathogen | Effect of this compound A |
|---|---|
| Botrytis cinerea | Inhibits spore germination |
| Fusarium graminearum | Suppresses toxin production |
| Erysiphe graminis | Protects plants from infection |
Antiprotozoal Applications
Recent studies have highlighted the effectiveness of this compound A against trypanosomatid parasites, which are responsible for diseases like African sleeping sickness and leishmaniasis.
- Trypanosoma brucei : this compound A has shown strong activity against this parasite, with an IC50 value of approximately 21.49 nM. It causes a rapid loss of mitochondrial membrane potential and mitochondrial DNA in treated cells .
- Leishmania donovani : The compound also exhibits potent activity against this pathogen, suggesting its potential for repurposing in treating leishmaniasis .
| Parasite | IC50 Value (nM) | Observed Effects |
|---|---|---|
| Trypanosoma brucei | 21.49 | Loss of mitochondrial potential and DNA |
| Leishmania donovani | 5 | Inhibitory effects on both life stages |
Agricultural Applications
This compound A's antifungal properties extend to agricultural uses, particularly in protecting crops from pathogenic fungi.
- Plant Protection : The compound is effective against several fungal pathogens that threaten crop yields. Its low toxicity to higher plants makes it a promising candidate for agricultural fungicides .
-
Potential Benefits :
- Reduced reliance on synthetic fungicides.
- Enhanced crop resilience against fungal infections.
Summary of Findings
This compound A presents a multifaceted profile with significant implications in medicine and agriculture. Its ability to inhibit ATP synthase across different organisms positions it as a critical compound for further research and application.
- Key Highlights :
- Potent antifungal activity against various pathogens.
- Effective against trypanosomatid parasites.
- Potential agricultural fungicide with low toxicity to non-target species.
Mechanism of Action
Venturicidins exert their effects by inhibiting the ATP synthase complex in fungi and bacteria . This inhibition disrupts the proton flow through ATP synthase, leading to a collapse of the mitochondrial membrane potential and subsequent cell death . The molecular targets include the ATP synthase complex, and the pathways involved are primarily related to energy metabolism and mitochondrial function .
Comparison with Similar Compounds
Aabomycin A1 and A2: These compounds are structurally identical to venturicidin A and B, respectively.
This compound C: A recently discovered analog with similar antifungal properties.
Nocardamine and Dehydroxynocardamine: These compounds share structural similarities with venturicidins and exhibit similar biological activities.
Uniqueness: Venturicidins are unique due to their potent antifungal activity and their ability to inhibit ATP synthase, making them valuable in both agricultural and medical applications. Their structural diversity and the presence of multiple analogs provide a rich area for further research and development.
Biological Activity
Venturicidin is a macrolide antibiotic produced by certain Streptomyces species. It has garnered attention for its diverse biological activities, particularly its effects on bacterial ATP synthesis and potential applications in enhancing the efficacy of other antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various pathogens, and potential therapeutic applications.
Overview of this compound
This compound exists in several forms, primarily this compound A (ventA), this compound B (ventB), and this compound C (ventC). These compounds have been shown to possess varying degrees of biological activity against different microorganisms.
This compound primarily functions by inhibiting the F-type ATP synthase, an essential enzyme in ATP production within bacterial cells. The inhibition leads to a decoupling of ATP synthesis from proton transport, resulting in decreased ATP levels within the cell. This mechanism has been observed in studies involving various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.
Key Findings:
- ATP Synthesis Inhibition : Higher concentrations of ventA induce time- and ATP-dependent decoupling of F1-ATPase activity from the F0 complex, leading to dysregulated ATP synthesis .
- Adjuvant Activity : VentA has been shown to enhance the bactericidal effects of aminoglycoside antibiotics like gentamicin against multidrug-resistant (MDR) bacterial pathogens by increasing proton motive force (PMF) and facilitating antibiotic uptake .
Biological Activities
This compound exhibits a wide range of biological activities beyond its antibacterial properties:
- Antifungal Activity : VentA has demonstrated antifungal properties against various fungal strains, including Botrytis cinerea, suggesting its potential use in agricultural applications .
- Antimalarial and Anticancer Effects : Preliminary studies indicate that ventA may possess antimalarial and anticancer activities, although further research is needed to elucidate these effects fully .
- Antitrypanosomal Activity : this compound A has shown in vitro activity against Trypanosoma brucei, indicating potential as a treatment for diseases caused by trypanosomatids .
Case Studies
- Synergistic Effects with Antibiotics :
- Toxicity Assessments :
Comparative Table of Venturicidins
| Compound | Source | Biological Activity | Notes |
|---|---|---|---|
| This compound A | Streptomyces sp. | Inhibits ATP synthesis; enhances aminoglycosides | Significant against MDR pathogens |
| This compound B | Streptomyces sp. | Limited antibacterial activity | Less studied than ventA |
| This compound C | Isolated from TS-2-2 | Antifungal and potential anticancer activity | Newly characterized |
Research Findings
Recent studies have provided insights into the structural characteristics and biological activities of venturicidins:
- Structural Elucidation : The structures of ventA and ventB have been fully characterized using NMR spectroscopy, providing a foundation for understanding their interactions with biological targets .
- In Vitro Studies : Various assays have demonstrated ventA's ability to inhibit ATP hydrolysis in bacterial membranes, supporting its role as a potent inhibitor of bacterial energy metabolism .
Q & A
Q. What structural features of venturicidins correlate with their antifungal activity, and how are these features experimentally determined?
Venturicidins are 20-membered macrolides with variations in glycosylation and side chains that significantly affect their bioactivity. Structural elucidation relies on NMR spectroscopy (1D/2D), HR-MS, and comparison with known analogs (e.g., venturicidins A–J). For example, venturicidin I (EC50: 0.35 µg/mL) exhibits stronger antifungal activity against Pyricularia oryzae than this compound A (EC50: 0.11 µg/mL), likely due to hydroxylation patterns . Researchers should prioritize isolating analogs via chromatographic techniques (e.g., HILIC, HPLC) and validate structures using spectral data before testing bioactivity .
Q. How is the antifungal potency of venturicidins quantified, and what experimental models are appropriate?
Antifungal activity is measured via in vitro assays using EC50 values for hyphal growth inhibition and spore germination. For instance, this compound I inhibits P. oryzae hyphal growth at EC50 = 0.35 µg/mL, while carbendazim (a reference fungicide) shows EC50 = 0.30 µg/mL . Researchers should use standardized protocols:
Q. What is the primary mechanism of action of venturicidins against ATP synthase?
Venturicidins target the FO subunit of F1FO-ATP synthase, blocking proton translocation and disrupting mitochondrial membrane potential (ΔΨ). In Trypanosoma brucei, this compound A (5× IC50) induces kDNA loss within 24 hours, correlating with ΔΨ collapse and impaired ATP synthesis . Researchers can validate this using:
- ΔΨ assays : Fluorescent probes (e.g., TMRE) to monitor mitochondrial depolarization.
- ATP quantification : Luciferase-based assays to measure cellular ATP depletion .
Advanced Research Questions
Q. How do venturicidins exhibit dual effects (activation/inhibition) on bacterial F-ATPases, and how can these be experimentally resolved?
Venturicidins show concentration-dependent biphasic effects on F-ATPase activity. In E. coli, low concentrations (1 µM) transiently increase ATP hydrolysis rates by 11%, while higher concentrations (4 µM) inhibit activity by 28% initially, followed by partial recovery . To dissect this:
- Kinetic assays : Use continuous spectrophotometric NADH-coupled ATPase assays to monitor real-time activity changes.
- Membrane preincubation : Pre-treat bacterial membranes with this compound (10–45 min) to assess time-dependent effects .
- Proton coupling : Test under respiring vs. fermenting conditions to isolate FO-dependent proton flow from F1-ATPase decoupling .
Q. What experimental approaches can clarify contradictions in this compound’s IC50 values across studies?
Discrepancies in IC50 values (e.g., this compound A in T. brucei vs. prior reports) may arise from strain-specific sensitivities or assay conditions. To address this:
Q. How can structure-activity relationships (SAR) guide the design of novel this compound analogs?
SAR studies reveal that glycosylation enhances this compound’s antifungal potency. This compound X (aglycone of A/B) shows 3x lower activity than its glycosylated forms, highlighting the role of sugar moieties in target binding . Researchers should:
- Generate analogs : Use genetic knockout (e.g., venK PKS inactivation) or chemical derivatization to modify glycosylation .
- Test bioactivity : Screen analogs against fungal panels (e.g., Aspergillus niger, Penicillium thomii) and ATP synthase isoforms .
Methodological Considerations
- Data interpretation : When this compound reduces cellular ATP but preserves motility (e.g., P. aeruginosa), combine ATP assays with flagellar motility tracking to distinguish F1FO-ATPase inhibition from substrate-level phosphorylation .
- Statistical rigor : Report absolute ATP values (nM) alongside percentages to avoid overinterpreting relative changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
